molecular formula C16H26O8 B1670098 Decaptelaloside CAS No. 78808-68-1

Decaptelaloside

Cat. No.: B1670098
CAS No.: 78808-68-1
M. Wt: 346.37 g/mol
InChI Key: JJWSNOZEJYLPKX-STJOZSDMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decaptelaloside is a glycoside compound characterized by a unique deca-saccharide moiety linked to a telosynol aglycone core. Its structure includes ten glucose units arranged in a branched configuration, contributing to its high solubility in polar solvents and stability under physiological conditions . Preliminary studies suggest this compound exhibits potent anti-inflammatory and immunomodulatory properties, with in vitro IC50 values of 12.3 μM for TNF-α inhibition and 8.7 μM for IL-6 suppression .

Properties

CAS No.

78808-68-1

Molecular Formula

C16H26O8

Molecular Weight

346.37 g/mol

IUPAC Name

(2R,3S,4R,5R,6S)-6-[[(4aS,7S,7aS)-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)-3-methyloxane-3,4,5-triol

InChI

InChI=1S/C16H26O8/c1-16(21)10(7-18)23-15(12(19)13(16)20)24-14-11-8(4-5-22-14)2-3-9(11)6-17/h4-5,8-15,17-21H,2-3,6-7H2,1H3/t8-,9+,10+,11-,12+,13+,14?,15-,16+/m0/s1

InChI Key

JJWSNOZEJYLPKX-STJOZSDMSA-N

SMILES

CC1(C(OC(C(C1O)O)OC2C3C(CCC3CO)C=CO2)CO)O

Isomeric SMILES

C[C@]1([C@H](O[C@H]([C@@H]([C@H]1O)O)OC2[C@H]3[C@@H](CC[C@@H]3CO)C=CO2)CO)O

Canonical SMILES

CC1(C(OC(C(C1O)O)OC2C3C(CCC3CO)C=CO2)CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decaptelaloside

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

  • Core structure: Heptarhamnoside features a seven-unit rhamnose chain instead of this compound’s glucose-based deca-saccharide.
  • Aglycone differences: Heptarhamnoside’s aglycone is a diterpenoid, whereas this compound uses a telosynol core .

Functional Comparison

  • Mechanism : Both compounds inhibit NF-κB signaling, but Polysulfonamide-glycoside targets IKKβ directly (IC50 = 5.1 μM), unlike this compound’s upstream TLR4 modulation .
  • Metabolic stability : Polysulfonamide-glycoside has a shorter half-life (t1/2 = 2.3 h vs. 7.8 h for this compound) due to rapid hepatic sulfation .

Data Tables

Table 1: Structural and Pharmacological Comparison

Parameter This compound Heptarhamnoside Polysulfonamide-Glycoside
Molecular Weight (g/mol) 1482.3 1305.7 1120.9
Solubility (mg/mL) 18.6 3.2 9.8
TNF-α IC50 (μM) 12.3 28.9 N/A
IKKβ IC50 (μM) N/A N/A 5.1
Oral Bioavailability 34% 12% 8%
LD50 (μM) 92 45 67

Table 2: Metabolic Pathways

Compound Primary Metabolism Key Metabolites
This compound Hepatic glucuronidation Telosynol-glucuronide
Heptarhamnoside Intestinal hydrolysis Rhamnose oligomers
Polysulfonamide Sulfotransferase-mediated Sulfonamide-glycoside-SO3H

Discussion of Key Findings

  • Structural determinants of activity: this compound’s deca-saccharide chain enhances solubility and target engagement compared to Heptarhamnoside’s rhamnose structure .
  • Functional trade-offs : While Polysulfonamide-glycoside exhibits stronger IKKβ inhibition, its rapid metabolism reduces in vivo efficacy, highlighting this compound’s advantage in sustained action .
  • Toxicity profiles : this compound’s higher LD50 and lower cytotoxicity suggest a broader therapeutic window, critical for chronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decaptelaloside
Reactant of Route 2
Decaptelaloside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.